molecular formula C23H32N6O2 B2526160 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-68-9

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione

Cat. No.: B2526160
CAS No.: 851941-68-9
M. Wt: 424.549
InChI Key: RSHNPMRMVPAKJL-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a synthetic small molecule with a molecular formula of C23H32N6O2 and a molar mass of 424.54 g/mol . This purine-2,6-dione derivative is structurally engineered around a xanthine core, which is substituted with a 2-methylpropyl group at the 7-position and a 1,3-dimethyl configuration, a scaffold historically associated with various biological activities. The compound's key feature is the 8-[(4-benzylpiperazin-1-yl)methyl] side chain, which incorporates a benzylpiperazine moiety, a functional group known to influence interactions with central nervous system targets and often investigated for its potential impact on neurological and cardiovascular systems . As a research chemical, it is provided for laboratory investigation purposes only, including potential applications in mechanism of action (MoA) studies, target identification, and phenotypic screening . Elucidating a compound's MoA is a principal challenge in drug discovery, crucial for rationalizing phenotypic findings and anticipating potential side-effects . Researchers can utilize this compound to probe complex biological systems, leveraging computational MoA analysis methods such as connectivity mapping and pathway enrichment, which utilize -omics data (e.g., transcriptomics, cell morphology) to generate hypotheses for experimental validation . Its structure suggests potential as a tool compound for investigating adenosine receptor signaling pathways or phosphodiesterase (PDE) inhibition, although its specific molecular targets and mechanism of action require empirical determination by the researcher. This product is intended for use by qualified laboratory professionals only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)14-29-19(24-21-20(29)22(30)26(4)23(31)25(21)3)16-28-12-10-27(11-13-28)15-18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHNPMRMVPAKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione , also known by its CAS number 839682-29-0, is a purine derivative with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H36N6O2C_{28}H_{36}N_{6}O_{2}, with a molecular weight of 488.6 g/mol. The structure features a purine core substituted with a benzylpiperazine moiety and a 2-methylpropyl group, which contribute to its biological interactions.

Research indicates that this compound exhibits multiple biological activities primarily through the following mechanisms:

  • Adenosine Receptor Modulation : The purine structure allows interaction with adenosine receptors, influencing various physiological processes such as neurotransmission and inflammation.
  • Phosphodiesterase Inhibition : Similar compounds have shown phosphodiesterase (PDE) inhibitory activity, leading to increased levels of cyclic AMP (cAMP) in cells, which can enhance cellular signaling pathways related to growth and differentiation.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antidepressant EffectsModulation of neurotransmitter systems potentially alleviating symptoms of depression.
Antitumor ActivityInduction of apoptosis in cancer cell lines through receptor-mediated pathways.
Neuroprotective EffectsProtection against neurodegeneration by modulating inflammatory responses in neuronal tissues.
Cardiovascular EffectsImprovement in endothelial function through PDE inhibition and vasodilation mechanisms.

Case Studies

Several studies have investigated the biological effects of similar compounds. Below are notable findings:

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound showed significant antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission .
  • Antitumor Effects : Research indicated that compounds with a similar structural framework exhibited cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .
  • Neuroprotective Properties : In vitro studies revealed that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step organic reactions involving the reaction of piperazine derivatives with purine precursors under controlled conditions. Variations in substituents can lead to derivatives with distinct biological profiles.

Table 2: Comparison of Structural Analogues

Compound NameStructural FeaturesBiological Activity
7-benzyl-1-(2-cyclohexylethyl)-8-(1,4-diazepan-1-yl)Benzyl and diazepan moietiesAntitumor
8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dioneDiazepan substitutionNeurotransmitter modulation
7-benzyl-8-(3-benzylpiperazin-1-yl)-1,3-dimethylpurineAdditional benzyl substitutionDipeptidyl peptidase IV inhibition

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It exhibits promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, research indicates that modifications to the benzylpiperazine moiety can enhance its efficacy as an antimicrobial agent .
  • Receptor Binding Studies : The compound's structure allows it to interact with various receptors in the body, making it a candidate for studies focused on drug-receptor interactions. Its binding affinity and selectivity can be assessed using techniques such as surface plasmon resonance.

Neuroscience

The benzylpiperazine group is known for its psychoactive properties, which have led to investigations into the compound’s potential as a treatment for neurological disorders. Research has indicated that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine .

Cancer Research

Recent studies have explored the compound's ability to inhibit cancer cell proliferation. The purine structure can mimic nucleotides, potentially interfering with DNA synthesis in cancer cells. In vitro studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuropharmacological Effects

In a controlled study examining the neuropharmacological effects of this compound, researchers found that it exhibited anxiolytic effects in animal models. The study utilized behavioral assays to assess anxiety levels post-administration and found statistically significant reductions in anxiety-like behaviors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The purine-2,6-dione scaffold allows extensive modifications at positions 7 and 6. Below is a comparative analysis of key analogs:

Compound Position 7 Substituent Position 8 Substituent Key Properties Reference
Target Compound 2-Methylpropyl (isobutyl) 4-Benzylpiperazin-1-ylmethyl Lipophilic; potential CNS activity due to benzylpiperazine
NCT-501 () 3-Methylbutyl 4-(Cyclopropylcarbonyl)piperazinylmethyl Higher polarity (hydrochloride salt); ≥98% purity; CK2 inhibition (inference)
Compound in 2-Morpholin-4-ylethyl 4-Benzylpiperazin-1-ylmethyl Morpholine enhances solubility; structural similarity to target compound
Compound in 3-Phenylpropyl 4-Ethylpiperazin-1-ylmethyl Increased aromaticity; ethylpiperazine may reduce steric hindrance
CK2 Inhibitor () 3-Phenoxypropyl Hydrazine-1-yl-substituted styryl Strong CK2 inhibition (IC50 = 8.5 µM); hydrazine group critical for activity

Physicochemical Properties

  • Solubility : The morpholinyl group in ’s compound likely improves aqueous solubility compared to the target compound’s isobutyl chain .
  • Stability : NCT-501’s hydrochloride salt formulation enhances stability, a strategy applicable to the target compound for pharmaceutical development .
  • Synthetic Routes : Derivatives in and are synthesized via nucleophilic substitution of chlorinated intermediates with piperazines, a method likely shared with the target compound .

Key Research Findings

  • Receptor Binding : Benzylpiperazine derivatives (e.g., ) show affinity for serotonin receptors, suggesting the target compound may act as a 5-HT1A antagonist or partial agonist .
  • Kinase Inhibition: The purine-2,6-dione core is a known CK2 inhibitor scaffold. Structural variations (e.g., hydrazine in vs. benzylpiperazine in the target compound) dictate selectivity and potency .
  • Structural-Activity Relationships (SAR) :
    • Position 7 : Bulky alkyl chains (isobutyl, 3-phenylpropyl) enhance membrane permeability but may reduce solubility.
    • Position 8 : Piperazine derivatives with aromatic (benzyl) or polar (morpholine) groups modulate receptor affinity and solubility .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Solubility Melting Point
Target Compound ~463.5 (calc.) Low (inferred from isobutyl) Not reported
NCT-501 453.0 (HCl salt) Soluble in methanol Not reported
Compound ~414.4 Low (aromatic substituents) 230°C

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature Control : Reflux at 80–100°C improves reaction kinetics without degrading heat-sensitive groups .
  • Catalysts : Mild bases (e.g., K₂CO₃) facilitate deprotonation in coupling steps .

Basic Question: Which analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzylpiperazine methylene protons at δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 488.6) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .

Basic Question: How is initial biological activity screening conducted for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against targets like dipeptidyl peptidase-IV (DPP-IV) or viral polymerases at 1–100 µM concentrations .
    • Receptor Binding : Competitive binding assays with radiolabeled ligands (e.g., serotonin or dopamine receptors due to piperazine moieties) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Question: How do structural modifications influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

Analog Modification Biological Activity Reference
7-Benzyl-8-(1-piperazinyl)-purinePiperazine substitutionAntitumor activity (IC₅₀ = 12 µM)
8-(4-Ethylpiperazin-1-yl)-purineEthyl-piperazine groupEnhanced DPP-IV inhibition (Ki = 0.8 nM)
7-(4-Chlorophenyl)-purineChlorinated aryl groupNeuropharmacological effects (5-HT₁A agonist)

Q. Key Trends :

  • Piperazine Substituents : Bulky groups (e.g., benzyl) enhance receptor selectivity .
  • Purine Core Modifications : Methyl groups at N1/N3 improve metabolic stability .

Advanced Question: How can contradictions in reported biological efficacy be resolved?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in antiviral assays) arise from:

  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. Vero cells) or serum content .
  • Compound Stability : Degradation in DMSO stock solutions over time.

Q. Resolution Strategies :

  • Standardized Protocols : Use identical cell lines, serum-free media, and fresh compound stocks.
  • Metabolite Profiling : LC-MS to identify degradation products interfering with assays .

Advanced Question: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., DPP-IV or 5-HT₁A) .
  • Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100-ns trajectories .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with purine carbonyl groups) .

Advanced Question: How are pharmacokinetic properties (e.g., bioavailability) evaluated?

Methodological Answer:

  • Caco-2 Permeability Assays : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
  • Microsomal Stability : Incubate with liver microsomes to measure half-life (t₁/₂ > 30 min desirable) .
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (fu > 5% required for efficacy) .

Advanced Question: What strategies identify novel biological targets for this compound?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative .
  • CRISPR-Cas9 Knockout Screens : Identify genes whose deletion sensitizes/resists the compound .
  • Transcriptomics : RNA-seq to detect differentially expressed pathways (e.g., apoptosis or kinase signaling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.